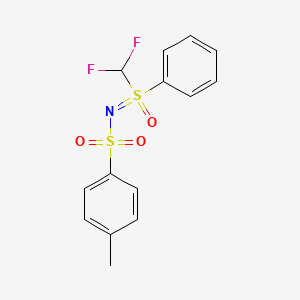

N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine

CAS No.:

Cat. No.: VC13687973

Molecular Formula: C14H13F2NO3S2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13F2NO3S2 |

|---|---|

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | N-(difluoromethyl-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H13F2NO3S2/c1-11-7-9-13(10-8-11)22(19,20)17-21(18,14(15)16)12-5-3-2-4-6-12/h2-10,14H,1H3 |

| Standard InChI Key | VALBQGJXIYHOGA-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)C(F)F |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)C(F)F |

Introduction

Synthesis and Structural Characterization

Copper-Catalyzed Nitrene Transfer Reaction

The first synthesis of N-tosyl-S-(difluoromethyl)-S-phenylsulfoximine was achieved via a copper(II)-catalyzed nitrene transfer reaction. Difluoromethyl phenyl sulfoxide reacts with N-tosyliminobenzyliodinane in the presence of 10 mol% copper(II) triflate, yielding the target compound in 60% efficiency . Single-crystal X-ray diffraction confirmed its sulfoximine structure, featuring a tetrahedral sulfur center bonded to phenyl, difluoromethyl, tosylamine, and oxygen groups .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 96–98°C | |

| Boiling Point | 465.2°C | |

| Density | 1.36 g/cm³ | |

| Exact Mass | 345.0305 g/mol |

Alternative Synthetic Routes

Recent advances include photocatalytic methods using chlorodifluoromethane () as a carbene precursor . For example, palladium-catalyzed coupling with terminal alkynes under hydroquinone mediation achieves difluoromethylated alkynes in 85% yield .

Mechanism of Difluoromethylation

Difluorocarbene Intermediate Pathway

Deuterium-labeling experiments and kinetic studies support a difluorocarbene () mechanism . The sulfoximine reagent undergoes base-induced decomposition to generate , which reacts with nucleophiles (Nu⁻) to form . Subsequent protonation yields .

Photoredox Catalysis

Under visible light, fac-[Ir(ppy)₃] catalyzes the generation of radicals from the sulfoximine, enabling anti-Markovnikov additions to alkenes . This method achieves 91% yield for α-difluoromethyl ketones .

Applications in Organic Synthesis

Sulfur Nucleophiles

Arylthiols react with the reagent to form in 61–94% yields. For example, thiophenol derivatives yield difluoromethyl sulfides efficiently .

Table 2: Difluoromethylation of Thiols

Nitrogen Nucleophiles

Imidazoles, benzotriazoles, and tetrazoles undergo N-difluoromethylation. Imidazole derivatives achieve 70–80% yields, while benzotriazole reaches 68% .

Alkynes

Phenylacetylenes react with n-BuLi to form in 45–75% yields . Copper-mediated methods using further enhance efficiency .

Enol Silanes

Photoredox difluoromethylation of enol silanes produces α-difluoromethyl ketones in 80–90% yields, demonstrating compatibility with esters and heterocycles .

Recent Advances and Methodological Innovations

Palladium-Catalyzed Cross-Coupling

A 2019 study demonstrated palladium-catalyzed decarboxylative protonation with , achieving quaternary difluoromethylated compounds in 85% yield . This method bypasses radical pathways, enabling functionalization of drug-like molecules .

Electrochemical Deuteration

Electrochemical mono-deuterodefluorination of to uses , achieving 97% deuterium incorporation . This technique modifies pharmaceuticals like nilotinib, preserving bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume